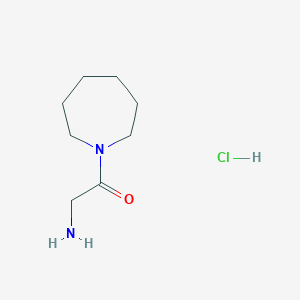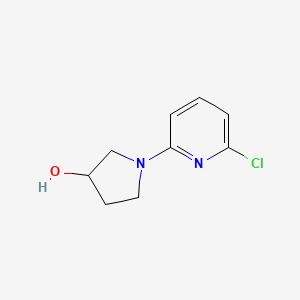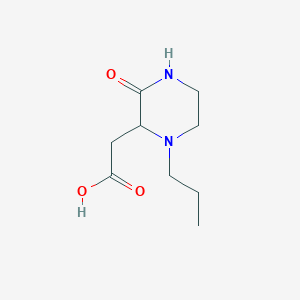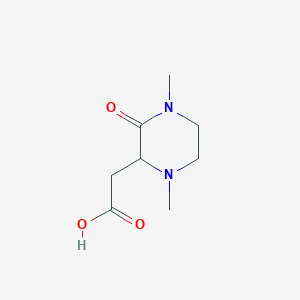
3-乙基-1-苯基-5-(1H-吡咯-1-基)-1H-吡唑-4-腈
描述
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile, or 3E1P5P1HPC, is a heterocyclic compound with a unique five-membered ring structure. It has been investigated for its potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. This compound has been studied in both its free form and in combination with other compounds, such as metal complexes.
科学研究应用
1. 晶体结构分析
通过 X 射线晶体学确定了相关吡唑-4-腈化合物的晶体结构,例如 1-(2,6-二氯-4-(三氟甲基)苯基)-6-乙基-1H-吡唑并[3,4-b]吡啶-3-腈。这些研究对于了解这些化合物的分子构象和化学反应性至关重要 (Liu、Chen、Sun 和 Wu,2013 年)。
2. 衍生物的合成
已经对吡唑-4-腈的新衍生物的合成进行了研究,表明其作为各种化合物的潜在前体。这些衍生物可以包括取代的吡唑、嘧啶和氮杂吡啶衍生物,突出了该化合物在有机合成中的多功能性 (Ali、Ragab、Abdelghafar 和 Farag,2016 年)。
3. 新型化合物的开发
已经使用吡唑-4-腈衍生物合成了新型化合物,例如 4,6-二芳基-2-氧代(亚氨基)-1,2-二氢-吡啶-3-腈。这些化合物通过化学和光谱数据阐明,表明它们在开发新化学实体中的潜在应用 (Khalifa、Al-Omar 和 Ali,2017 年)。
4. 医药化学应用
吡唑-4-腈的一些衍生物显示出有希望的生物学特性,例如抗癌活性。正在研究这些化合物的结构及其对细胞生长和细胞周期停滞的影响,这对于药物化学和药物开发具有重要意义 (Zheng 等,2010 年)。
5. 比色化学传感器
吡唑-4-腈的衍生物已被用于合成比色化学传感器。这些化学传感器可以识别金属离子,如 Cu2+、Zn2+ 和 Co2+,这对于环境监测和分析化学至关重要 (Aysha、Mohamed、El-Sedik 和 Youssef,2021 年)。
属性
IUPAC Name |
3-ethyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-2-15-14(12-17)16(19-10-6-7-11-19)20(18-15)13-8-4-3-5-9-13/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDQTUGQJQSCMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C#N)N2C=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(Aminomethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392396.png)

![2-[(6-Chloro-2-pyridinyl)amino]-2-methyl-1-propanol](/img/structure/B1392400.png)





![2-[1-(4-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1392411.png)

![1-[2-(4-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392413.png)
![1-[2-(2-Piperidinyl)ethyl]azepane dihydrochloride](/img/structure/B1392414.png)
![1-[2-Amino-4-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1392415.png)
